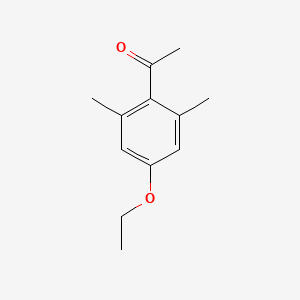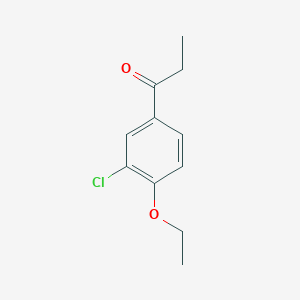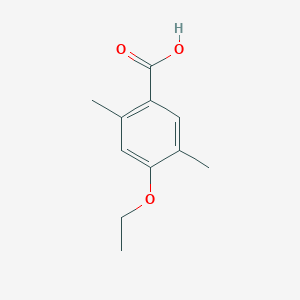
1-(4-Ethoxy-2,6-dimethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxy-2,6-dimethylphenyl)ethanone is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25424 g/mol It belongs to the class of ketones and is characterized by the presence of an ethanone group attached to a substituted phenyl ring
Méthodes De Préparation
The synthesis of 1-(4-Ethoxy-2,6-dimethylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethoxy-2,6-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
1-(4-Ethoxy-2,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
1-(4-Ethoxy-2,6-dimethylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Medicine: Research into potential pharmaceutical applications includes exploring its activity as a precursor for drug development.
Industry: In industrial research, it is utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxy-2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze the oxidation or reduction of ketones. The pathways involved include the formation of enzyme-substrate complexes, followed by the conversion of the substrate to the product through a series of intermediate steps .
Comparaison Avec Des Composés Similaires
1-(4-Ethoxy-2,6-dimethylphenyl)ethanone can be compared with other similar compounds such as:
1-(2,4-Dimethylphenyl)ethanone: This compound lacks the ethoxy group, which affects its reactivity and applications.
1-(2,6-Dimethylphenyl)ethanone:
1-(4-Methoxy-2,6-dimethylphenyl)ethanone: The methoxy group provides different electronic and steric effects compared to the ethoxy group, influencing its reactivity and applications.
Propriétés
IUPAC Name |
1-(4-ethoxy-2,6-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-5-14-11-6-8(2)12(10(4)13)9(3)7-11/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPUGSXNZQJEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














